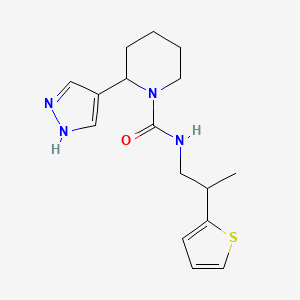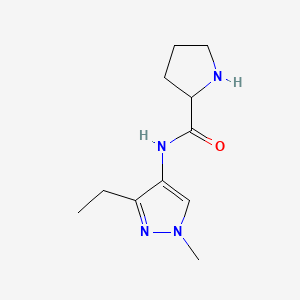
N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide, also known as EPAC, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrrolidine carboxamides and is structurally similar to cyclic AMP (cAMP) analogs. EPAC has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide exerts its effects through the activation of the this compound signaling pathway. This compound is a guanine nucleotide exchange factor (GEF) that activates the small GTPases Rap1 and Rap2. Activation of these GTPases leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of cell proliferation, migration, and differentiation. This compound has also been shown to regulate the immune response by modulating cytokine production. In addition, this compound has been shown to have a protective effect on the heart by reducing inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and manipulate, making it an ideal candidate for drug development. This compound has also been extensively studied, with a large body of research supporting its potential therapeutic applications. However, this compound also has some limitations for use in lab experiments. It has a short half-life, making it difficult to study its long-term effects. In addition, this compound can be difficult to target specifically, as it shares structural similarities with other molecules in the body.
Future Directions
There are several future directions for research on N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide. One area of interest is the development of this compound agonists and antagonists for use in drug development. Another area of interest is the study of this compound in the context of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms by which this compound exerts its effects and to identify potential side effects of this compound-targeted therapies.
In conclusion, this compound is a promising candidate for drug development, with potential therapeutic applications in cancer, cardiovascular disease, and inflammation. While there are still limitations to its use in lab experiments, further research on this compound could lead to the development of novel therapies for a variety of diseases.
Synthesis Methods
N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis involves using enzymes to catalyze the reaction. One of the most common methods for synthesizing this compound is through the reaction of 3-ethyl-1-methylpyrazole-4-carboxylic acid with pyrrolidine-2-carboxylic acid in the presence of a coupling agent.
Scientific Research Applications
N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications, including its role in cancer, cardiovascular disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth and migration of cancer cells by regulating various signaling pathways. In cardiovascular disease research, this compound has been shown to have a protective effect on the heart by reducing inflammation and oxidative stress. In inflammation research, this compound has been shown to regulate the immune response by modulating cytokine production.
properties
IUPAC Name |
N-(3-ethyl-1-methylpyrazol-4-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-8-10(7-15(2)14-8)13-11(16)9-5-4-6-12-9/h7,9,12H,3-6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRVBYAWVBEZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(=O)C2CCCN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

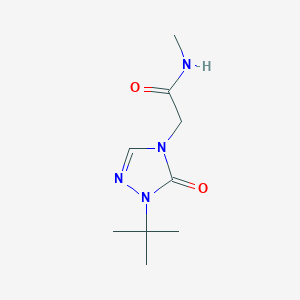
![2-Tert-butyl-4-[(1-phenyltetrazol-5-yl)methyl]-1,2,4-triazol-3-one](/img/structure/B7643360.png)
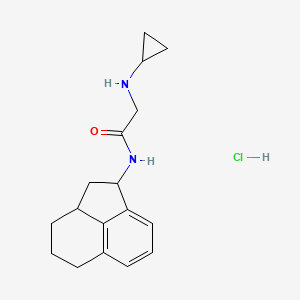
![N-[4-(4-methyl-5-oxo-1,2,4-triazol-1-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7643377.png)
![1-[(5-Thiophen-2-yl-1,3-oxazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643378.png)
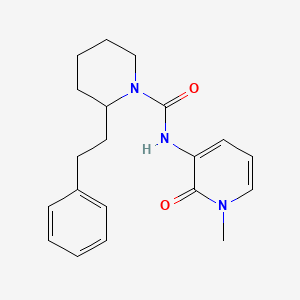
![N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643395.png)
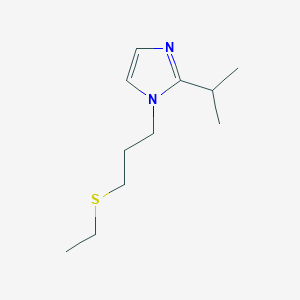
![N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643403.png)
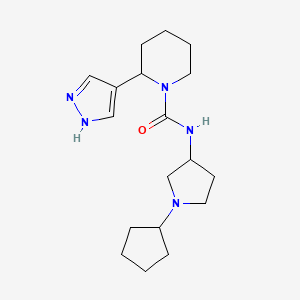
![2,5,6-Trimethyl-4-[4-[(2-propan-2-ylimidazol-1-yl)methyl]-1,3-thiazol-2-yl]pyridazin-3-one](/img/structure/B7643417.png)
![5-Ethoxy-2-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B7643418.png)
